molecular formula C16H17N5O B2402771 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 2034405-67-7

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2402771
CAS No.: 2034405-67-7
M. Wt: 295.346
InChI Key: GWDDGWDWSUQVFC-UHFFFAOYSA-N
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Description

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide (CAS 2034405-67-7) is a heterocyclic acetamide derivative of significant interest in medicinal chemistry and drug discovery. Its structural complexity arises from the integration of two key pharmacophores: a 1,2,3-triazole ring and a pyrrole moiety . The 1,2,3-triazole is known for its metabolic stability and hydrogen-bonding capacity, while the pyrrole ring often contributes to biological activity through π-π stacking interactions within biological systems . This unique combination makes the compound a valuable scaffold for investigating new therapeutic agents. Preliminary research on this compound and its structural analogs indicates a diverse profile of biological activities. It has shown promise in in vitro studies for antimicrobial properties, demonstrating significant activity against both Gram-positive and Gram-negative bacteria . Furthermore, it has exhibited potential in anticancer research, where studies suggest an ability to inhibit cell proliferation in various cancer cell lines, potentially through the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth . Recent investigations have also explored its inhibitory effects on enzymes like alpha-glucosidase, suggesting a potential research application in managing Type 2 diabetes . The compound's properties warrant further investigation for applications in neuropharmacology and material science . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]-2-pyrrol-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c22-16(13-20-10-4-5-11-20)19-15(12-21-17-8-9-18-21)14-6-2-1-3-7-14/h1-11,15H,12-13H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDDGWDWSUQVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CN3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2-phenyl-2H-1,2,3-triazole derivatives with various amines and acetic acid derivatives. The synthetic pathway typically includes:

  • Formation of the triazole ring : Utilizing azide and alkyne chemistry.
  • Amidation : Reacting the triazole with pyrrole derivatives to form the final product.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of triazole derivatives. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundActivity (Zone of Inhibition in mm)Reference
This compound15 (Staphylococcus aureus)
Control (Amoxicillin)20

The structure's effectiveness is attributed to the electron-withdrawing triazole moiety, which enhances interaction with bacterial cell membranes.

Antitumor Activity

The compound has shown promise in cancer research. In vitro studies indicate that it can inhibit cell proliferation in various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)10 ± 0.5
MCF7 (Breast Cancer)8 ± 0.3

This activity is believed to be linked to the compound's ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth.

Antidiabetic Activity

Recent investigations have also explored the inhibitory effects of this compound on alpha-glucosidase, an enzyme implicated in carbohydrate metabolism:

CompoundInhibition (%)Reference
This compound65% at 100 µM
Acarbose (Control)80%

This suggests potential use in managing Type 2 diabetes by slowing glucose absorption.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Triazole Ring : Essential for antimicrobial and anticancer activity.
  • Pyrrole Moiety : Contributes to cytotoxic effects and enhances solubility.
  • Substituents on Phenyl Ring : Electron-donating groups improve activity against cancer cells.

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of this compound involved treatment of HeLa cells with varying concentrations over 48 hours. The results indicated a dose-dependent decrease in cell viability, corroborating its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

In a comparative study against standard antibiotics, this compound exhibited superior antimicrobial activity against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as a new therapeutic agent.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Studies have shown that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide have demonstrated inhibitory effects on cancer cells such as MCF7 and A549, with IC50 values indicating effective growth inhibition .
  • Antimicrobial Properties : The triazole ring is known for its antifungal properties. Research indicates that triazole derivatives can act as effective antifungal agents against pathogens like Candida species and Aspergillus .

Neuropharmacology

The compound's structural features suggest potential as an acetylcholinesterase inhibitor, which is crucial in treating neurodegenerative diseases such as Alzheimer's. In silico studies have indicated that similar compounds can effectively inhibit acetylcholinesterase activity .

Material Science

This compound can serve as a building block for synthesizing novel materials with specific properties. Its unique structure allows it to be incorporated into polymers or coatings that require enhanced stability or specific chemical reactivity .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of various triazole derivatives against multiple cell lines including MCF7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values lower than 30 µM, suggesting significant potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, compounds related to this compound were tested against common fungal pathogens. The results showed promising activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name & ID (if available) Key Structural Features Synthesis Method & Yield Key Properties & Applications References
Target Compound : N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide - 1,2,3-Triazole core
- Phenyl and pyrrole substituents
Likely CuAAC + amidation (inferred) Hypothesized applications: kinase inhibition, antimicrobial activity (based on analogs)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) - Naphthalene-oxy-methyl-triazole
- Phenylacetamide
CuAAC, 6–8 h, room temperature, ~70% yield IR: 1671 cm⁻¹ (C=O); NMR-confirmed regioselectivity. Potential antimicrobial activity.
N-(5(6)-(1H-1,2,4-triazol-1-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (30) - Benzimidazole-triazole hybrid
- Pyrazole moiety
EDCI/HOBt coupling in DMF Antifungal activity reported for analogs; melting point: 245–247°C
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e) - Cyclopropyl-triazole
- Pyridine-pyrimidine pharmacophore
Microwave-assisted synthesis, 30% yield Kinase inhibition (analog of imatinib); HR-MS: [M+H]⁺ 485.1923
(R)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(1-phenylethyl)acetamide (1451256-94-2) - Chiral phenylethyl group
- Phenyl-triazole
CuAAC with chiral amine Stereochemistry-dependent binding (e.g., enzyme inhibition)
N-(2,6-Dimethylphenyl)-2-(1H-pyrazol-1-yl)-N-(1H-pyrazol-1-ylmethyl)acetamide (76512-54-4) - Dual pyrazole motifs
- Dimethylanilide
Not specified; likely nucleophilic substitution Herbicidal activity (inferred from similar agrochemicals)

Structural and Functional Differences

  • Triazole vs. Tetrazole/Triazolone : The target compound’s 1,2,3-triazole core (vs. 1,2,4-triazole in or tetrazole in compound 31 from ) impacts electronic properties and hydrogen-bonding capacity. For example, 1,2,3-triazoles exhibit stronger dipole moments than 1,2,4-isomers, influencing solubility and target binding .
  • Synthetic Complexity : Microwave-assisted synthesis (e.g., compound 2e) achieves higher regioselectivity but lower yields (30%) compared to room-temperature CuAAC (70% for 6a) .

Physicochemical Properties

  • Solubility : Polar substituents (e.g., pyrimidine in 2e) improve aqueous solubility versus lipophilic groups (naphthalene in 6a). The target compound’s pyrrole may balance solubility and membrane permeability .
  • Thermal Stability : Melting points for triazole-acetamides range widely (e.g., 165–167°C for 2e vs. 245–247°C for benzimidazole analog 30), correlating with crystallinity and heterocycle rigidity .

Q & A

Q. How can researchers mitigate off-target effects in biological studies?

  • Strategies :
  • Counter-screening : Test against related receptors/enzymes (e.g., NK2R, NK3R for neurokinin studies) .
  • Proteomics : SILAC-based profiling to identify unintended protein interactions .

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